6-(furan-2-yl)-3-(4-methylphenyl)-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a methylphenyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
The synthesis of 6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent functionalization of the furan and methylphenyl groups. Common synthetic routes include:
Condensation Reactions: Utilizing condensation reactions to form the isoxazolo[5,4-b]pyridine core from readily available starting materials.
Multicomponent Reactions: Employing multicomponent reactions to introduce the furan and methylphenyl groups.
Oxidative Coupling: Using oxidative coupling reactions to achieve the final product with high yield and purity.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furanones and other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the isoxazolo[5,4-b]pyridine core.
Substitution: The methylphenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced isoxazolo[5,4-b]pyridine compounds, and various substituted methylphenyl derivatives.
Scientific Research Applications
6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.
Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and other imidazo[1,2-a]pyridine derivatives share structural similarities.
Uniqueness: The presence of the furan ring and the specific substitution pattern in 6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from other compounds, providing unique chemical and biological properties.
This detailed article provides a comprehensive overview of 6-(2-FURYL)-3-(4-METHYLPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-(4-methylphenyl)-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-3-10-22-20(25)15-12-16(17-5-4-11-26-17)23-21-18(15)19(24-27-21)14-8-6-13(2)7-9-14/h4-9,11-12H,3,10H2,1-2H3,(H,22,25) |
InChI Key |
UYFKMFVGFJPLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
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